REACTION_CXSMILES
|
CN([CH:4]=[C:5]1[C:10](=[O:11])[CH:9]=[C:8]([CH3:12])[O:7][C:6]1=[O:13])C.[CH:14]([NH2:17])([CH3:16])[CH3:15].CC(C)([O-])C.[Na+]>C(O)C>[CH:14]([N:17]1[C:8]([CH3:12])=[CH:9][C:10](=[O:11])[C:5]([C:6]([OH:13])=[O:7])=[CH:4]1)([CH3:16])[CH3:15] |f:2.3|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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CN(C)C=C1C(OC(=CC1=O)C)=O
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
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Smiles
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C(C)(C)N
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Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture is evaporated under reduced pressure
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Type
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ADDITION
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Details
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treated with water
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Type
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EXTRACTION
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Details
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extracted with dichloromethane
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
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Details
|
The combined organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
0.71 min (Z002_006)
|
Duration
|
0.71 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C=C(C(C=C1C)=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |